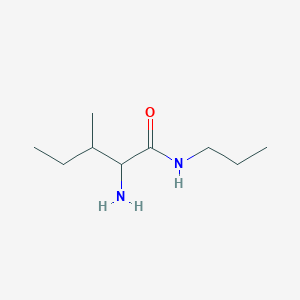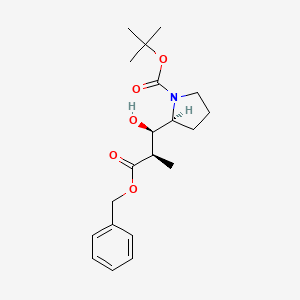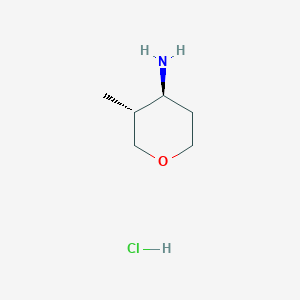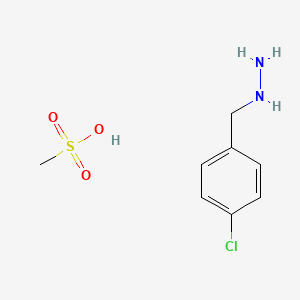
(4-Chlorobenzyl)hydrazine methanesulfonate
Vue d'ensemble
Description
“(4-Chlorobenzyl)hydrazine methanesulfonate” is a chemical compound with the CAS Number: 1638351-23-1 . It has a molecular weight of 252.72 and its IUPAC name is 1-(4-chlorobenzyl)hydrazine methanesulfonate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 252.72 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis Applications
- Allene Synthesis : A study demonstrated the use of 2-alkyn-1-ols activated as their methanesulfonate esters and displaced with hydrazine to furnish alkynyl hydrazine derivatives. These derivatives undergo oxidative rearrangement with specific reagents to form allenes, showcasing a method for synthesizing structurally complex molecules from simpler precursors Myers, Finney, & Kuo, 1989.
Analytical Applications
- Chromophoric Hydrazones Analysis : Chromophoric hydrazide, specifically prepared from a sulfonyl chloride derivative and hydrazine, was used to derivatize reducing sugars. This method allows the separation and quantitation of sugar derivatives at the picomole level using high-performance liquid chromatography (HPLC), indicating its utility in glycoprotein analysis and sugar content determination in complex biological matrices Muramoto, Goto, & Kamiya, 1987.
Insecticidal Applications
- Novel Insecticide Synthesis : Research on 4-[(sec-Butylidene-hydrazono)-(4-chlorophenyl)-methyl]-phenyl methane sulfonate (ZJ0967), synthesized from 4-chlorobenzoyl chloride and other precursors, including hydrazine hydrate, demonstrated high insecticidal activity against various pests. This compound’s effectiveness, comparable to commercial insecticides but with a unique mode of action, highlights the potential for developing new pest control agents You-chang, 2008.
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction . It is also toxic to aquatic life with long-lasting effects . For safety, it is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
Propriétés
IUPAC Name |
(4-chlorophenyl)methylhydrazine;methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.CH4O3S/c8-7-3-1-6(2-4-7)5-10-9;1-5(2,3)4/h1-4,10H,5,9H2;1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLHBBGGSQKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1CNN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



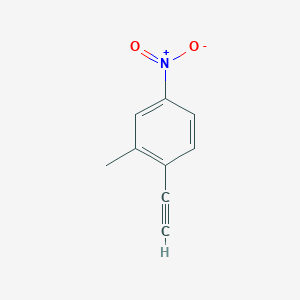


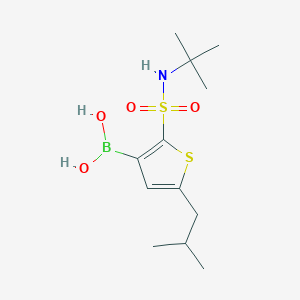
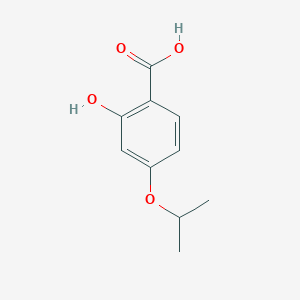
![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)

